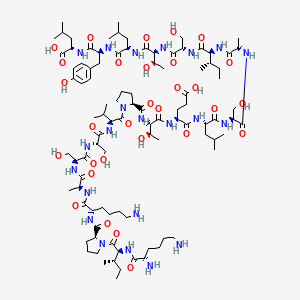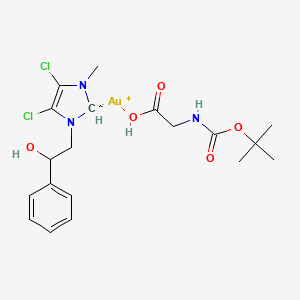
AuM1Gly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AuM1Gly is a compound known for its role as a topoisomerase I inhibitor. It has demonstrated efficacy in inhibiting the proliferation of MDA-MB-231 breast cancer cells, exhibiting IC50 values in the low nanomolar range . This compound is primarily used for research purposes and has shown potential in various scientific applications.
Preparation Methods
The preparation of AuM1Gly involves dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL . This solution can be further diluted as needed for experimental purposes. The compound is typically stored at -20°C in powder form for up to three years or at -80°C in solvent form for up to one year .
Chemical Reactions Analysis
AuM1Gly undergoes various chemical reactions, primarily involving its role as a topoisomerase I inhibitor. It affects the growth of MDA-MB-231 breast cancer cells, with IC50 values in the low nanomolar range . The compound’s interactions with topoisomerase I lead to the inhibition of DNA synthesis, which is crucial for cell proliferation. Common reagents used in these reactions include DMSO for dissolution and various solvents for storage and dilution .
Scientific Research Applications
AuM1Gly has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of topoisomerase I and its effects on DNA synthesis . In biology, it is utilized to investigate the proliferation of cancer cells and the mechanisms behind their growth inhibition . In medicine, this compound shows promise as a potential therapeutic agent for treating breast cancer due to its ability to inhibit cancer cell growth . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of AuM1Gly involves its inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription . By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately inhibiting cell proliferation . This mechanism is particularly effective in cancer cells, where rapid DNA replication is essential for their growth and survival .
Comparison with Similar Compounds
AuM1Gly is unique in its high efficacy as a topoisomerase I inhibitor, particularly in inhibiting the proliferation of MDA-MB-231 breast cancer cells . Similar compounds include other topoisomerase inhibitors such as Idarubicin hydrochloride, Daunorubicin hydrochloride, SN-38, and Ellipticine . this compound stands out due to its low nanomolar IC50 values, indicating a higher potency compared to these other inhibitors .
Properties
Molecular Formula |
C19H26AuCl2N3O5 |
|---|---|
Molecular Weight |
644.3 g/mol |
IUPAC Name |
2-(4,5-dichloro-3-methyl-2H-imidazol-2-id-1-yl)-1-phenylethanol;gold(1+);2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H13Cl2N2O.C7H13NO4.Au/c1-15-8-16(12(14)11(15)13)7-10(17)9-5-3-2-4-6-9;1-7(2,3)12-6(11)8-4-5(9)10;/h2-6,8,10,17H,7H2,1H3;4H2,1-3H3,(H,8,11)(H,9,10);/q-1;;+1 |
InChI Key |
SRPLEPUZHJGVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


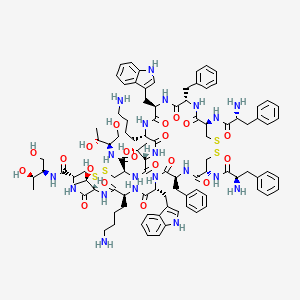
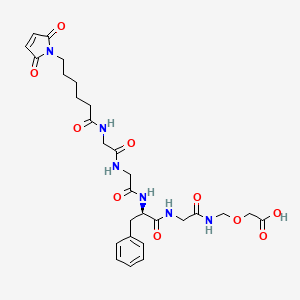


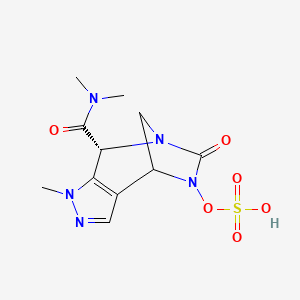
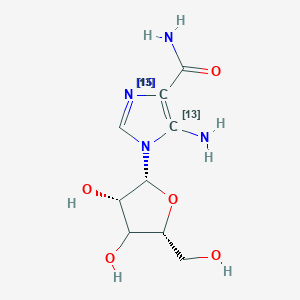
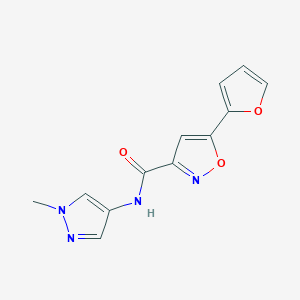
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)
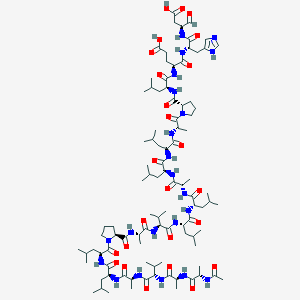
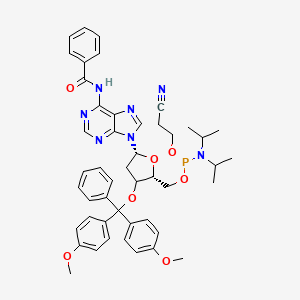
![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)
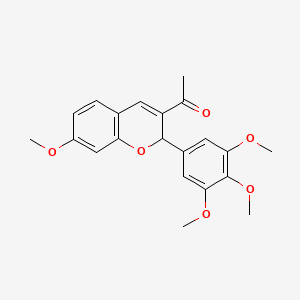
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)
